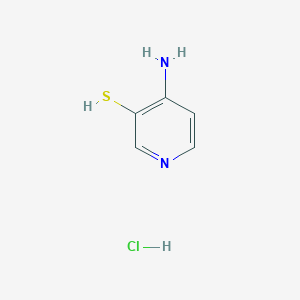

4-Fluoro-2-propoxybenzoic acid

Descripción general

Descripción

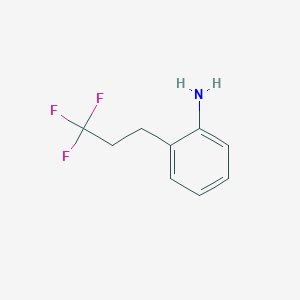

“4-Fluoro-2-propoxybenzoic acid” is an organic compound with the molecular weight of 198.19 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of “4-Fluoro-2-propoxybenzoic acid” can be represented by the InChI code:1S/C10H11FO3/c1-2-5-14-9-6-7 (11)3-4-8 (9)10 (12)13/h3-4,6H,2,5H2,1H3, (H,12,13) .

Aplicaciones Científicas De Investigación

Photoresponsive Behaviour and UV Stability

Fluorinated liquid crystals, such as those studied by Praveen and Ojha (2012), demonstrate photoresponsive behaviour and enhanced UV stability due to their electronic transitions and spectral shifts in the UV-visible region. This suggests that 4-Fluoro-2-propoxybenzoic acid could potentially be used in the development of advanced materials with specific optical properties, including applications in displays and photovoltaic devices (Praveen & Ojha, 2012).

Molecular Ordering and Liquid Crystals

The molecular ordering of fluorinated mesogens, as discussed by Ojha and Pisipati (2003), provides insights into the potential use of 4-Fluoro-2-propoxybenzoic acid in the field of liquid crystals for displays and sensor technologies. The detailed computational analysis of their molecular ordering highlights the potential of fluorinated compounds in creating materials with customizable optical and electronic properties (Ojha & Pisipati, 2003).

Biodegradation

Research on the biodegradation of fluorobenzoates by specific bacterial strains, such as Sphingomonas sp., indicates a potential environmental application for managing fluorinated pollutants. The ability of these bacteria to use fluorobenzoates as a carbon source could be leveraged in bioremediation strategies to address pollution from fluorinated compounds (Boersma et al., 2004).

Electrochemical Interactions

The interaction of 4-Fluoro benzoic acid with CuCl2, as investigated through cyclic voltammetry, reveals the compound's potential in electrochemical applications, such as the development of sensors and batteries. The study provides insights into the redox behavior of copper ions in the presence of fluorobenzoic acids, which could be crucial for designing new electrochemical systems (Gomaa et al., 2020).

Safety And Hazards

The safety information for “4-Fluoro-2-propoxybenzoic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

4-fluoro-2-propoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-2-5-14-9-6-7(11)3-4-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMFDSPJDRIJIMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-n-propoxybenzoic acid | |

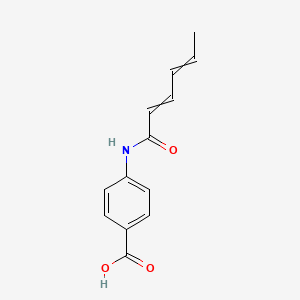

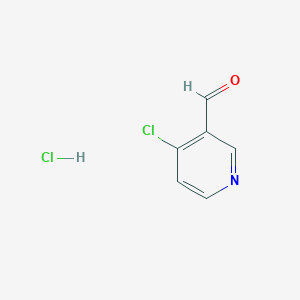

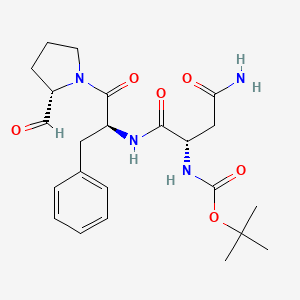

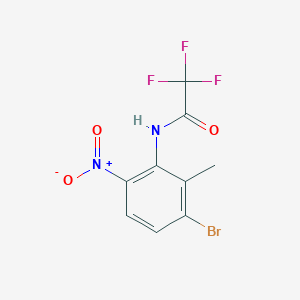

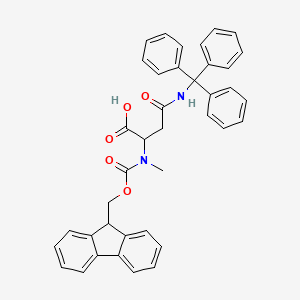

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane](/img/structure/B1447748.png)

![methyl 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetate hydrochloride](/img/structure/B1447750.png)